5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde
Overview
Description
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is known for its potential biological activity and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 2-hydroxybenzaldehyde. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-hydroxybenzaldehyde in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds like this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include precise control of reaction temperatures, pH, and the use of efficient catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-bromophenyl)diazenyl]phenol
- 4-[(E)-(4-bromophenyl)diazenyl]aniline
- 4-[(E)-(4-bromophenyl)diazenyl]benzoic acid
Uniqueness
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to the presence of both the azo group and the aldehyde functional group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSPWPNILUEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50767434 | |
Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123692-94-4 | |
Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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